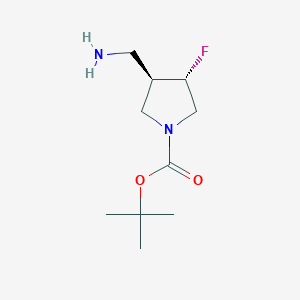
Cyclopropyl(2,6-dimethoxyphenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2,6-dimethoxyphenyl)-methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 2,6-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dimethoxyphenyl)-methanone typically involves the reaction of cyclopropylamine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl(2,6-dimethoxyphenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 2,6-dimethoxybenzoic acid derivatives.
Reduction: Cyclopropyl(2,6-dimethoxyphenyl)methanol.
Substitution: Various substituted methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(2,6-dimethoxyphenyl)-methanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclopropyl(2,6-dimethoxyphenyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl(2,6-dimethoxyphenyl)-methanone can be compared with other similar compounds, such as:
- Cyclopropyl(2,4-dimethoxyphenyl)-methanone
- Cyclopropyl(3,5-dimethoxyphenyl)-methanone
- Cyclopropyl(2,6-dimethoxybenzyl)-methanone
These compounds share structural similarities but differ in the position of the methoxy groups or the nature of the substituents. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
cyclopropyl-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C12H14O3/c1-14-9-4-3-5-10(15-2)11(9)12(13)8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
KASBBLZHFPAXLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



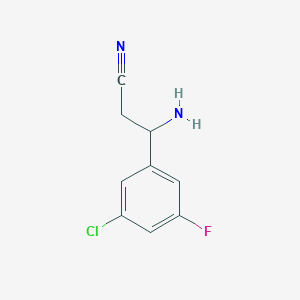
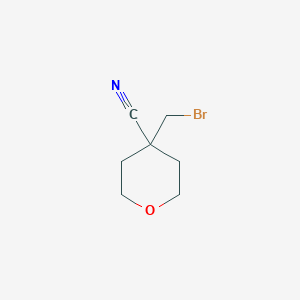
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)



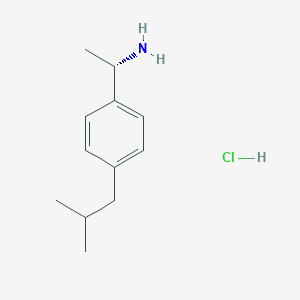

![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
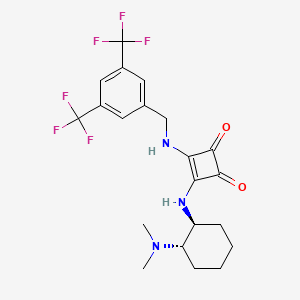
![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)

